Superior Docking Affinity Against TNBC Targets Versus Three Dihydropyranocoumarin Analogs
In a head-to-head in silico evaluation of four dihydropyranocoumarins—visnadine (L01), pteryxin (L02), isosamidin (L03), and suksdorfin (L04)—docked against TNBC-relevant proteins (PDB IDs: 5HA9 and 7L1X), isosamidin exhibited the most pronounced binding interaction at −9.1 kcal/mol, surpassing pteryxin and the other analogs [1]. The enhanced affinity was attributed to hydrogen bonding and π-stacking interactions within the active sites, whereas pteryxin (L02) showed weaker binding. MD simulations over 100 ns confirmed stable protein–ligand complex formation for isosamidin, with RMSD values remaining compact throughout the trajectory [1].
| Evidence Dimension | Binding affinity (AutoDock Vina docking score) against TNBC targets 5HA9 and 7L1X |
|---|---|
| Target Compound Data | Isosamidin (L03): −9.1 kcal/mol |
| Comparator Or Baseline | Visnadine (L01), Pteryxin (L02), Suksdorfin (L04); explicit quantitative scores for comparators not fully tabulated in abstract but isosamidin reported as the most pronounced |
| Quantified Difference | Isosamidin ranked #1 among the four analogs; pteryxin (a direct biosynthetic congener) exhibited weaker docking |
| Conditions | AutoDock Vina within PyRx; target proteins 5HA9 and 7L1X; validated by 100-ns all-atom MD simulations (Desmond, AMBER14 force field) |
Why This Matters
For researchers procuring dihydropyranocoumarins for TNBC target engagement or lead optimization, isosamidin provides the highest predicted binding affinity in this analog series, justifying its prioritization over pteryxin or visnadine.
- [1] Hossin AY, Rahman MN, Hasan MM, Karim A, Alif SA, Arshi NN, et al. Evaluation of dihydropyranocoumarins as potent inhibitors against triple-negative breast cancer: An integrated in silico, quantum & molecular modeling approaches. PLOS ONE. 2025;20(12):e0334939. View Source
